(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
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Overview
Description
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl group and the pyrrolidine ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of a suitable pyrrolidine precursor with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected pyrrolidine. The acetic acid moiety can then be introduced through a subsequent reaction with a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The pyrrolidine ring contributes to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry for their biological activities.
Prolinol: Another pyrrolidine derivative, prolinol is used in the synthesis of chiral compounds and has applications in asymmetric synthesis.
Pyrrolizines: These compounds are structurally similar but contain an additional fused ring, leading to different biological activities.
Uniqueness
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional chemical versatility and potential for selective interactions with biological targets. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYVTLSEDKQGQY-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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